![molecular formula C5H3BrN4 B13921275 4-Bromotriazolo[1,5-C]pyrimidine](/img/structure/B13921275.png)
4-Bromotriazolo[1,5-C]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromotriazolo[1,5-C]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the fusion of a triazole ring with a pyrimidine ring, with a bromine atom attached to the fourth position of the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromotriazolo[1,5-C]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-1H-1,2,3-triazole with a suitable pyrimidine derivative. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromotriazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Major Products Formed: The major products formed from these reactions include various substituted triazolopyrimidines, which can have different functional groups attached to the triazole or pyrimidine rings.
Applications De Recherche Scientifique
4-Bromotriazolo[1,5-C]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of novel drugs, particularly as inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and protein kinases.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biological studies to investigate cellular processes and pathways.
Industrial Applications: The compound is used in the synthesis of various agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Bromotriazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, thereby preventing the phosphorylation of key substrates involved in cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to interact with different enzymes and receptors makes it a versatile tool in drug discovery.
Comparaison Avec Des Composés Similaires
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine
Comparison: 4-Bromotriazolo[1,5-C]pyrimidine is unique due to the presence of the bromine atom, which can be easily substituted to create a variety of derivatives. This makes it a valuable intermediate in synthetic chemistry. Compared to other similar compounds, it offers a distinct reactivity profile and potential for diverse applications in medicinal and material science .
Propriétés
Formule moléculaire |
C5H3BrN4 |
|---|---|
Poids moléculaire |
199.01 g/mol |
Nom IUPAC |
4-bromotriazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C5H3BrN4/c6-4-1-7-3-10-5(4)2-8-9-10/h1-3H |
Clé InChI |
XCHSPELLMJSHPI-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CN=CN2N=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Azaspiro[3.5]nonan-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13921193.png)
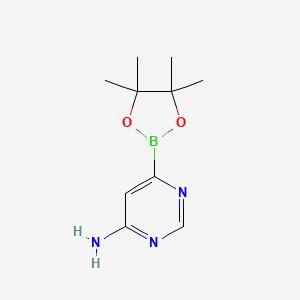
![1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]-](/img/structure/B13921200.png)
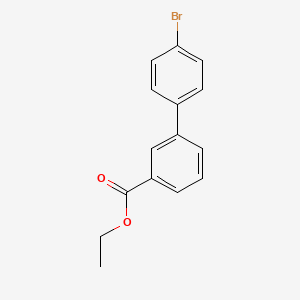
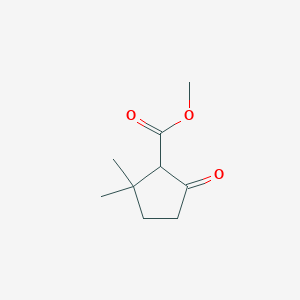
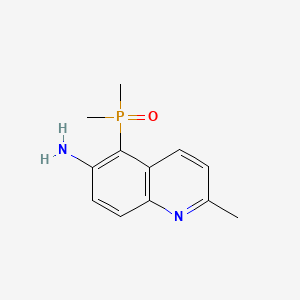

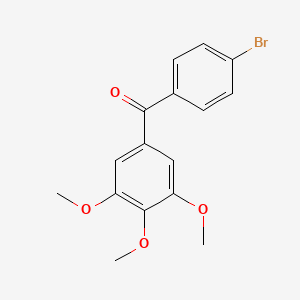
![2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetonitrile](/img/structure/B13921249.png)
![7-Bromo-3-chloropyrazolo[1,5-a]pyrazine](/img/structure/B13921255.png)
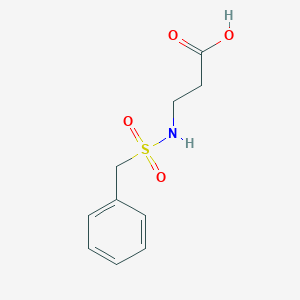

![Methyl 4-[amino(cyano)methyl]benzoate](/img/structure/B13921280.png)

